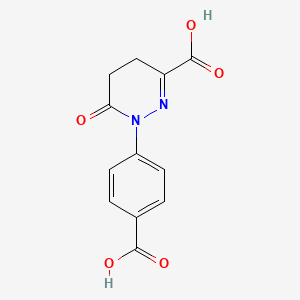

![molecular formula C13H21NO4 B1344571 Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 203662-19-5](/img/structure/B1344571.png)

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Descripción general

Descripción

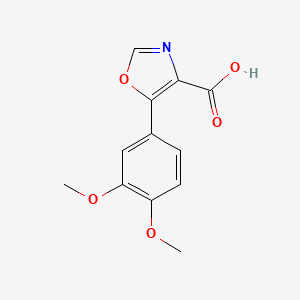

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It is also known by other names such as 8-Boc-2-oxa-8-azaspiro[4.5]decan-3-one and 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester .

Molecular Structure Analysis

The molecular weight of this compound is 255.31 g/mol . The InChI code is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3 . The canonical SMILES representation is CC©©OC(=O)N1CCC2(CC1)CC(=O)OC2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can follow multiple pathways. For example, it has been reported that it can react with N,N-dimethylformamide dimethyl acetal through two different pathways .Physical And Chemical Properties Analysis

This compound has a density of 1.16g/cm3 . Its boiling point is 375.5°C at 760 mmHg, and it has a flash point of 180.9°C . The vapour pressure is 7.77E-06mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate serves as an intermediate for the synthesis of various biologically active heterocyclic compounds. Moskalenko and Boev (2012) detailed the reaction of this compound with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products, highlighting its utility in producing potential biologically active molecules (Moskalenko & Boev, 2012). Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the versatility of spirocyclic compounds for novel compound synthesis (Meyers et al., 2009).

Molecular Structure and Conformational Studies

Jakubowska et al. (2013) utilized NMR spectroscopy to assign the absolute configurations of related spirocyclic compounds, showcasing the importance of structural determination in the development of chemical entities (Jakubowska et al., 2013). Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, and determined its molecular structure through X-ray diffraction, highlighting the detailed structural analysis of spirocyclic compounds (Moriguchi et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)17-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKBUIGOMZWYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

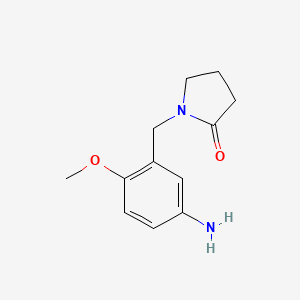

![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)

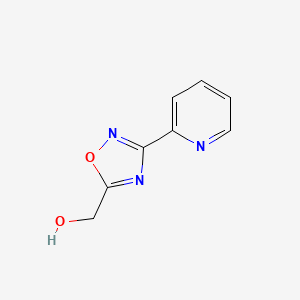

![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)

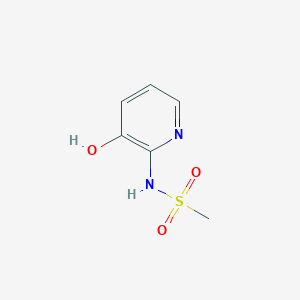

![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1344515.png)

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)